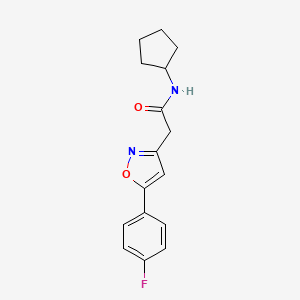

N-cyclopentyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Isoxazoles, including N-cyclopentyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide, can be synthesized through two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been significantly improved and modernized over time .Molecular Structure Analysis

Isoxazoles are five-membered N,O-containing heterocycles . The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Aplicaciones Científicas De Investigación

Antitumor and Anticancer Activities

Antitumor Properties : A study by Wu et al. (2009) on a compound structurally similar to N-cyclopentyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide, known as XN05, demonstrated potent antitumor activity against various cancer cells in vitro. The study found that XN05 treatment in human hepatocellular carcinoma cells led to cell cycle arrest and induced apoptosis, indicating its potential as a microtubule inhibitor and a candidate for cancer treatment (Wu et al., 2009).

Anticancer Screening : Another study focused on N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, synthesized and screened for their anticancer activity. The derivatives exhibited significant cytotoxic results against breast cancer, highlighting the potential of similar acetamide compounds in cancer therapy (Sraa Abu-Melha, 2021).

Antimicrobial Properties

Antibacterial Activity : Research by Varshney et al. (2009) on isoxazolinyl oxazolidinones, including compounds similar in structure to N-cyclopentyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide, showed significant in vitro antibacterial activity against resistant Gram-positive and Gram-negative bacteria. This suggests a potential role for such compounds in addressing bacterial resistance issues (Varshney et al., 2009).

Synthesis and Antibacterial Evaluation : Another study synthesized a series of isoxazole compounds with potential antibacterial properties, indicating the broad spectrum of antimicrobial applications of isoxazole and related compounds (Qi Hao-fei, 2011).

Other Applications

Anti-inflammatory Activity : A derivative of N-(3-chloro-4-fluorophenyl)acetamide showed significant anti-inflammatory activity, suggesting the potential of N-cyclopentyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide in similar applications (K. Sunder & Jayapal Maleraju, 2013).

Phosphoinositide 3-Kinase (PI3K) Inhibition : Research on similar compounds has demonstrated inhibition of PI3K and mammalian target of rapamycin (mTOR), indicating potential applications in targeting these pathways in diseases (Markian M Stec et al., 2011).

Direcciones Futuras

Isoxazoles, including N-cyclopentyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They have been the subject of research in medicinal chemistry over the past decades , and it is expected that this research will continue to expand in the future.

Propiedades

IUPAC Name |

N-cyclopentyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O2/c17-12-7-5-11(6-8-12)15-9-14(19-21-15)10-16(20)18-13-3-1-2-4-13/h5-9,13H,1-4,10H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHKILRRAJSSNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2372698.png)

![1-(3-methylphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B2372700.png)

![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372703.png)

![4-((3,5-Dimethylisoxazol-4-yl)methyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2372704.png)

![N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2372705.png)

![4-tert-butyl-N-{[2-(2-methoxyethoxy)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2372710.png)